molecular formula C32H52O14Sn B15182989 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) CAS No. 63128-03-0

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate)

Cat. No.: B15182989
CAS No.: 63128-03-0
M. Wt: 779.5 g/mol
InChI Key: ZPRMOHBDLQWNHY-ZJVJEXGISA-M
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) is a complex organic compound that combines carbohydrate moieties with a stannylated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucose and fructose units are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of Glycosidic Bond: The protected glucose and fructose units are then linked via a glycosidic bond.

    Introduction of Stannylated Benzoate: The stannylated benzoate moiety is introduced through esterification, using tributylstannyl chloride and a suitable base.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester and stannyl groups can be reduced under suitable conditions.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with different functional groups replacing the stannyl group.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) involves its interaction with specific molecular targets. The stannyl group can interact with metal ions and enzymes, potentially modulating their activity. The carbohydrate moieties can interact with carbohydrate-binding proteins, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another compound with a similar carbohydrate structure but different ester group.

    Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, hexadecanoate: Similar structure with a different fatty acid ester.

    Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate: Similar structure with a shorter fatty acid ester.

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) is unique due to the presence of the stannylated benzoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63128-03-0

Molecular Formula

C32H52O14Sn

Molecular Weight

779.5 g/mol

IUPAC Name

1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-tributylstannyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H26O14.3C4H9.Sn/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-3-4-2;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1,3-4H2,2H3;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1

InChI Key

ZPRMOHBDLQWNHY-ZJVJEXGISA-M

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO

Origin of Product

United States

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